Uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)-
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Overview
Description
Uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include the addition of methyl, phenyl, and pyrrolidinyl groups. These modifications can significantly alter the compound’s chemical properties and biological activities, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactionsCommon reagents used in these reactions include alkyl halides, phenylboronic acids, and pyrrolidine .
Industrial Production Methods
Industrial production of uracil derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, such as palladium or copper, to facilitate the formation of carbon-carbon and carbon-nitrogen bonds. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
Uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in nucleic acid metabolism, thereby exerting antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- include other uracil derivatives, such as:
- 1,3-dimethyluracil
- 5-phenyluracil
- 6-methyluracil
- 5-(1-pyrrolidinyl)uracil
Uniqueness
What sets uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- apart from these similar compounds is the specific combination of substituents on the uracil ring. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
32150-73-5 |
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Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1,6-dimethyl-3-phenyl-5-pyrrolidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O2/c1-12-14(18-10-6-7-11-18)15(20)19(16(21)17(12)2)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI Key |
BIPNRIQANSKZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
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